1-methyl-1H-imidazo[4,5-c]pyridine
Overview
Description
1-Methyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest due to its structural resemblance to purines, which are key components of nucleic acids. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and various scientific research applications.
Mechanism of Action
Target of Action
1-Methyl-1H-imidazo[4,5-c]pyridine is a novel compound that has been synthesized as a promising purine bioisostere Similar imidazo[4,5-b]pyridine derivatives have been known to target ikk-ɛ and tbk1, which activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .
Mode of Action
It can be inferred from the related imidazo[4,5-b]pyridine derivatives that the compound might interact with its targets (such as ikk-ɛ and tbk1) and induce changes through the process of phosphorylation .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that the compound might influence the nf-kappab signaling pathway .
Pharmacokinetics
It is mentioned that the design and synthesis of bioisosteres, such as this compound, can improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound might have potential therapeutic significance in various disease conditions .
Action Environment
It is known that the synthesis of such compounds relies on specific reactions, such as the michael addition of 1-methyl-1h-imidazol-4-amine to fumaric/maleic or acetylene dicarboxylates, followed by intramolecular cyclization into target compounds . This suggests that the synthesis and hence the action of the compound might be influenced by environmental factors such as temperature and pH.
Preparation Methods
The synthesis of 1-methyl-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors. One common method includes the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . Another approach involves the reaction of 4-chloro-3H-imidazo[4,5-c]pyridine with sodium hexamethyldisilazane in tetrahydrofuran and dimethyl sulfoxide, followed by methylation with methyl iodide . Industrial production methods often rely on these synthetic routes, optimized for large-scale synthesis.
Chemical Reactions Analysis
1-Methyl-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring. Common reagents include halogens and organometallic compounds.
Cyclization: Intramolecular cyclization reactions can lead to the formation of fused ring systems.
Major products from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[4,5-c]pyridines.
Scientific Research Applications
1-Methyl-1H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of dyes, sensors, and optoelectronic devices.
Comparison with Similar Compounds
1-Methyl-1H-imidazo[4,5-c]pyridine can be compared with other imidazopyridine derivatives, such as:
Imidazo[4,5-b]pyridine: Similar in structure but differs in the position of the nitrogen atoms in the ring system.
Imidazo[1,5-a]pyridine: Features a different fusion pattern of the imidazole and pyridine rings.
Imidazo[1,2-a]pyridine: Another isomer with a distinct ring fusion pattern.
The uniqueness of this compound lies in its specific ring fusion and substitution pattern, which confer unique chemical and biological properties.
Properties
IUPAC Name |
1-methylimidazo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-10-5-9-6-4-8-3-2-7(6)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEWGMQMZKWXFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10486215 | |
Record name | 1-methyl-1H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10486215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5028-32-0 | |
Record name | 1-methyl-1H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10486215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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